molecular formula C23H20N2O2S B1224569 N-[3-(6-methyl-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide

N-[3-(6-methyl-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide

Cat. No. B1224569
M. Wt: 388.5 g/mol
InChI Key: KQXKBCNHGQUWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(6-methyl-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide is a member of quinolines.

Scientific Research Applications

Interaction Studies

  • Volumetric and Acoustic Properties : Raphael et al. (2015) explored the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound similar to N-[3-(6-methyl-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide. They focused on the effects of temperature and concentration, using properties like density and sound velocity to understand solute-solute, solute-solvent, and solvent-solvent interactions (Raphael, Bahadur, & Ebenso, 2015).

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion : Olasunkanmi et al. (2016) investigated quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides for their ability to inhibit corrosion in mild steel. Their findings showed that these compounds act as mixed-type inhibitors and form protective films on mild steel surfaces (Olasunkanmi, Obot, & Ebenso, 2016).

Inhibition of Methionine Aminopeptidase

  • Metal Mediated Inhibition : Huang et al. (2006) identified quinolinyl sulfonamides, similar to N-[3-(6-methyl-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide, as potent inhibitors of methionine aminopeptidase. The study highlighted their varying inhibitory potencies depending on the metal concentration in Escherichia coli (Huang, Xie, Ma, Hanzlik, & Ye, 2006).

Antitumor Activity

  • Effect on Amsacrine Analogs : Chilin et al. (2009) synthesized and evaluated amsacrine-like derivatives, including structures analogous to N-[3-(6-methyl-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide. They discovered that replacing the acridine moiety significantly reduced the anticancer activity and DNA intercalation propensity of these compounds (Chilin, Marzaro, Marzano, Dalla Via, Ferlin, Pastorini, & Guiotto, 2009).

Molecular Structure Analysis

  • X-Ray Powder Diffraction Studies : Dey et al. (2015) conducted structural studies on nimesulidetriazole derivatives, similar in structure to the target compound, using X-ray powder diffraction. This analysis helps understand the nature of intermolecular interactions in such compounds (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

properties

Product Name

N-[3-(6-methyl-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-(6-methyl-4-phenylquinolin-2-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C23H20N2O2S/c1-16-11-12-22-21(13-16)20(17-7-4-3-5-8-17)15-23(24-22)18-9-6-10-19(14-18)25-28(2,26)27/h3-15,25H,1-2H3

InChI Key

KQXKBCNHGQUWOB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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